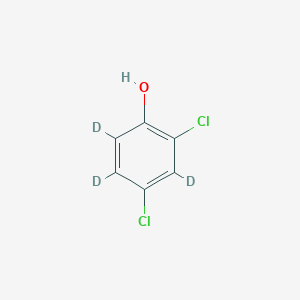
2,4-ジクロロフェノール-3,5,6-d3
説明
"2,4-Dichloro-3,5,6-trideuteriophenol" appears to be a phenolic compound with specific substitutions that include chlorine and deuterium atoms. Phenolic compounds with halogen substitutions are of interest in various chemical processes due to their unique reactivity and potential application in synthesizing more complex molecules.
Synthesis Analysis
A related compound, synthesized through a two-step process involving trichloro-1,3,5-triazine and iodophenol, demonstrates the complexity and specificity required in synthesizing halogenated phenolic compounds. This method showcases the use of hypervalent iodine(III) reagents for chlorination and oxidation reactions, hinting at the potential pathways for synthesizing halogenated and deuterated phenols (Thorat et al., 2013).
Molecular Structure Analysis
Crystallographic studies provide insights into the solid-state conformations of phenolic compounds, highlighting the importance of understanding the molecular geometry for predicting reactivity and interactions. The arrangement of halogen and methyl groups influences the molecular structure significantly (Ferguson et al., 1989).
Chemical Reactions and Properties
Halogenated phenols participate in various chemical reactions, including chlorination, nitration, and formation of molecular complexes. Their reactivity is influenced by the presence and position of halogen substituents, as well as the solvent and conditions used in reactions. For instance, chlorination reactions of activated arenes demonstrate the versatility of halogenated phenols in synthetic chemistry (Thorat et al., 2013).
科学的研究の応用
生態毒性試験
2,4-ジクロロフェノール-3,5,6-d3は、生態毒性試験に使用されています。 例えば、ミクロソリウム・プテロプスのような水生植物の光合成系への影響を調べるために使用されています . この研究は、水生植物の光合成酸素発生のナノスケール電気化学マッピングに基づいた新しい生態毒性学的実験プロトコルを開発しました .
環境汚染物質の除去
この化合物は、環境汚染物質の除去に使用されます。 西洋ワサビペルオキシダーゼ(HRP)は、NH2修飾磁性Fe3O4/SiO2粒子に固定化され、2,4-ジクロロフェノールの除去に使用されています . 固定化酵素の加熱およびpH変化に対する耐久性は、遊離HRPと比較して向上しました .
農薬や医薬品の合成
This compoundは、農薬や医薬品の合成において広く中間体として使用されています . 植物成長調整剤、防腐剤、殺虫剤、除草剤の製造に使用されています .
抗菌および殺虫特性
この化合物は、幅広い抗菌、殺菌、殺虫特性を持つため、防腐剤、殺虫剤、消毒剤として一般的に使用されています .
塩素化フェノールの研究
This compoundは、米国環境保護庁によって「優先汚染物質」として指定されている塩素化フェノールの研究に使用されています . これらの研究は、そのような汚染物質が環境に与える影響と、その影響を軽減する方法を理解するのに役立ちます。
作用機序
Target of Action
It’s known that dichlorophenols are often used as precursors in the synthesis of herbicides , suggesting that their targets could be enzymes or proteins essential for plant growth.
Mode of Action
It’s known that 2,4-d, a compound synthesized from dichlorophenols, acts as a selective, systemic herbicide . It’s plausible that 2,4-Dichlorophenol-3,5,6-d3 might interact with its targets in a similar way, disrupting normal cellular functions and leading to the death of the target organisms.
Biochemical Pathways
Given its use in the synthesis of herbicides , it’s likely that it affects pathways related to plant growth and development.
Result of Action
Given its use in the synthesis of herbicides , it’s likely that its action results in the disruption of normal cellular functions, leading to the death of the target organisms.
特性
IUPAC Name |
2,4-dichloro-3,5,6-trideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93951-74-7 | |
| Record name | Phen-2,3,5-d3-ol, 4,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenol-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



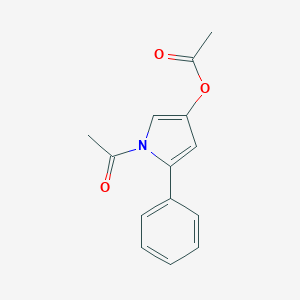
![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)


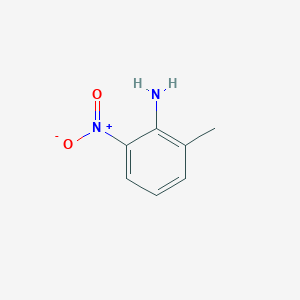

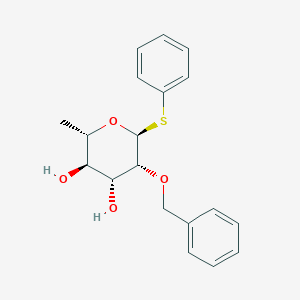
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
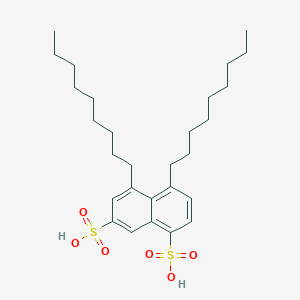
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)



